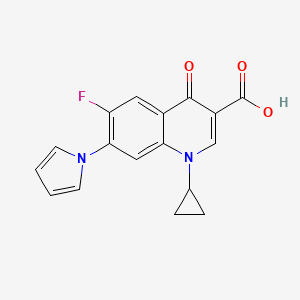

1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 106891-93-4

Cat. No.: VC1653154

Molecular Formula: C17H13FN2O3

Molecular Weight: 312.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106891-93-4 |

|---|---|

| Molecular Formula | C17H13FN2O3 |

| Molecular Weight | 312.29 g/mol |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H13FN2O3/c18-13-7-11-14(8-15(13)19-5-1-2-6-19)20(10-3-4-10)9-12(16(11)21)17(22)23/h1-2,5-10H,3-4H2,(H,22,23) |

| Standard InChI Key | ISJRMOARTUIEPA-UHFFFAOYSA-N |

| SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C=CC=C4)F)C(=O)O |

| Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4C=CC=C4)F)C(=O)O |

Introduction

Chemical Properties and Structure

Chemical Identifiers and Basic Properties

1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid possesses distinct chemical properties that contribute to its pharmaceutical relevance. The compound is identified by its CAS number 106891-93-4 and has a molecular formula of C17H13FN2O3 . With a molecular weight of 312.29 g/mol, it maintains a relatively modest size compared to many other therapeutic agents .

Table 1: Chemical Identifiers and Properties of 1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

| Property | Value |

|---|---|

| CAS No. | 106891-93-4 |

| Molecular Formula | C17H13FN2O3 |

| Molecular Weight | 312.29 g/mol |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid |

| InChIKey | ISJRMOARTUIEPA-UHFFFAOYSA-N |

| Appearance | White to off-white powder (typical for similar compounds) |

The compound has also been referenced under synonyms including "6-Fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-7-(pyrrol-1-yl)quinoline-3-carboxylic acid" and "E-3846" in scientific literature .

Structural Features

The structure of 1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid incorporates several key elements that contribute to its biological activity:

-

A quinoline core structure serving as the fundamental scaffold

-

A cyclopropyl group at the 1-position, which enhances pharmacological activity

-

A fluorine atom at the 6-position, characteristic of fluoroquinolones

-

A pyrrol-1-yl group at the 7-position, distinguishing it from other fluoroquinolones

-

A carboxylic acid moiety at the 3-position

-

A ketone group at the 4-position

The cyclopropyl group at the 1-position and the fluorine atom at the 6-position are structural features commonly found in fluoroquinolones with enhanced pharmacological profiles. These elements typically contribute to improved binding affinity with bacterial DNA gyrase and topoisomerase IV enzymes. The pyrrol-1-yl group at the 7-position represents a distinct structural feature that likely influences the compound's pharmacokinetic properties and target interactions .

Biological Activities and Applications

Anti-tubercular Activity

The potential anti-tubercular activity of 1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid represents another area of interest. Structurally related compounds have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .

In particular, a series of twenty-two novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues exhibited MIC values in the range of 7.32-136.10 μM against Mycobacterium tuberculosis H37Rv . This suggests that the core structure shared with 1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid may confer anti-tubercular properties, though specific testing would be required to confirm this.

Mechanism of Action

The antimicrobial activity of 1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, like other fluoroquinolones, is believed to result primarily from inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These essential bacterial enzymes are responsible for controlling the topological state of DNA during replication and transcription processes.

DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenation (unlinking) of daughter chromosomes during cell division. By binding to these enzymes, fluoroquinolones disrupt DNA replication and ultimately lead to bacterial cell death.

The specific structural features of 1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid are likely to influence its interaction with these target enzymes. The cyclopropyl group at the 1-position and the fluoro substituent at the 6-position are known to enhance binding affinity and pharmacological efficacy in fluoroquinolones. The pyrrol-1-yl group at the 7-position may further contribute to the compound's unique interaction profile with these enzymatic targets.

The specificity of fluoroquinolones for bacterial enzymes over their mammalian counterparts explains their selective toxicity and therapeutic utility as antimicrobial agents.

Research Findings and Studies

| Compound | MIC against S. aureus (μM) | MIC against E. coli (μM) | MIC against M. tuberculosis (μM) |

|---|---|---|---|

| Compound 3f from Study | 0.44 | 0.8 | Not specified |

| Range for Related Fluoroquinolones | 0.44-34.02 | 0.44-34.02 | 7.32-136.10 |

Studies on other fluoroquinolone derivatives with variations at the 7-position have also provided insights into how such modifications affect biological activity. These findings suggest that the pyrrol-1-yl group at the 7-position in 1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid may confer unique properties compared to other substituents at this position .

Structure-Activity Relationship

Structure-activity relationship (SAR) studies of fluoroquinolones have revealed important correlations between structural features and biological activity. These insights are relevant to understanding the potential properties of 1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid.

Key SAR findings for fluoroquinolones include:

-

The cyclopropyl group at the 1-position typically enhances activity compared to other alkyl substituents

-

The presence of a fluorine atom at the 6-position significantly improves pharmacological activity

-

Modifications at the 7-position dramatically affect the spectrum of activity, pharmacokinetics, and side effect profile

-

The carboxylic acid group at the 3-position and the ketone at the 4-position are essential for antibacterial activity

The pyrrol-1-yl group at the 7-position of 1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid represents a distinctive feature that differentiates it from more commonly studied fluoroquinolones with piperazinyl substituents at this position . This structural difference likely influences the compound's pharmacological profile, potentially affecting its spectrum of activity, potency, and pharmacokinetic properties.

Future Research Directions

Addressing Knowledge Gaps

Based on the available literature, several knowledge gaps regarding 1-Cyclopropyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid have been identified that warrant further investigation:

-

Direct assessment of its antimicrobial spectrum and potency against various bacterial pathogens

-

Evaluation of its activity against drug-resistant bacterial strains

-

Detailed investigation of its anti-tubercular potential

-

Comprehensive pharmacokinetic and toxicity profiling

-

Exploration of its binding mode with target enzymes through crystallographic studies

-

Investigation of potential non-antimicrobial applications, including possible anti-cancer activity

Addressing these knowledge gaps would provide a more complete understanding of the compound's properties and potential applications in medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume